molecular formula C10H13IO3 B12347891 3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12347891
M. Wt: 308.11 g/mol
InChI Key: VIOVXBXTUVTUQX-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound characterized by the presence of iodine and methoxy groups attached to a hexahydrochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the iodination of a methoxy-substituted hexahydrochromenone precursor

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of iodinated derivatives.

Scientific Research Applications

3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets and pathways within biological systems. The iodine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Another iodinated compound with a different core structure.

    3-Iodo-4-methoxybenzyl alcohol: A simpler molecule with similar functional groups but a different overall structure.

Uniqueness

3-Iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromenone core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

3-iodo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C10H13IO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h5-7,9H,2-4H2,1H3

InChI Key

VIOVXBXTUVTUQX-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)OC=C(C2=O)I

Origin of Product

United States

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